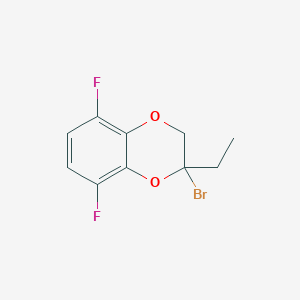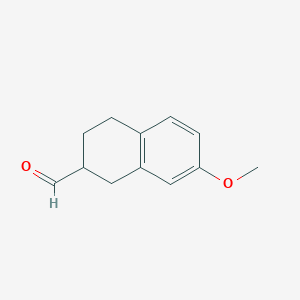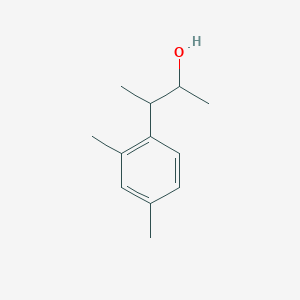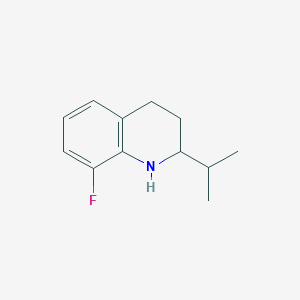![molecular formula C11H14BrNO B13203737 [3-(3-Bromophenyl)pyrrolidin-3-yl]methanol](/img/structure/B13203737.png)
[3-(3-Bromophenyl)pyrrolidin-3-yl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3-(3-Bromophenyl)pyrrolidin-3-yl]methanol: is an organic compound that features a pyrrolidine ring substituted with a bromophenyl group and a hydroxymethyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [3-(3-Bromophenyl)pyrrolidin-3-yl]methanol typically involves the reaction of 3-bromobenzaldehyde with pyrrolidine in the presence of a reducing agent. The reaction conditions often include:
Solvent: Commonly used solvents include ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalyst: A base such as sodium hydroxide or potassium carbonate may be used to facilitate the reaction.
Industrial Production Methods:
化学反应分析
Types of Reactions:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The bromophenyl group can undergo reduction to form a phenyl group.
Substitution: The bromine atom can be substituted with various nucleophiles to form different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Formation of [3-(3-Bromophenyl)pyrrolidin-3-yl]carboxylic acid.
Reduction: Formation of [3-(3-Phenyl)pyrrolidin-3-yl]methanol.
Substitution: Formation of various substituted pyrrolidinylmethanol derivatives.
科学研究应用
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biological Activity Studies: Investigated for potential biological activities such as antimicrobial or anticancer properties.
Medicine:
Drug Development: Potential use in the development of new pharmaceuticals due to its structural features.
Industry:
Material Science: Possible applications in the development of new materials with specific properties.
作用机制
The mechanism of action of [3-(3-Bromophenyl)pyrrolidin-3-yl]methanol is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in biochemical pathways. The bromophenyl group may play a role in binding to target sites, while the pyrrolidine ring could influence the compound’s overall conformation and reactivity.
相似化合物的比较
- [3-(3-Chlorophenyl)pyrrolidin-3-yl]methanol
- [3-(3-Fluorophenyl)pyrrolidin-3-yl]methanol
- [3-(3-Methylphenyl)pyrrolidin-3-yl]methanol
Comparison:
- Uniqueness: The presence of the bromine atom in [3-(3-Bromophenyl)pyrrolidin-3-yl]methanol imparts unique reactivity and potential biological activity compared to its chloro, fluoro, and methyl analogs.
- Reactivity: The bromine atom can be more easily substituted compared to chlorine or fluorine, providing a versatile platform for further chemical modifications.
属性
分子式 |
C11H14BrNO |
|---|---|
分子量 |
256.14 g/mol |
IUPAC 名称 |
[3-(3-bromophenyl)pyrrolidin-3-yl]methanol |
InChI |
InChI=1S/C11H14BrNO/c12-10-3-1-2-9(6-10)11(8-14)4-5-13-7-11/h1-3,6,13-14H,4-5,7-8H2 |
InChI 键 |
MLESXDLJVFIHQJ-UHFFFAOYSA-N |
规范 SMILES |
C1CNCC1(CO)C2=CC(=CC=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-3-carboximidamide](/img/structure/B13203686.png)
![Methyl 2-azabicyclo[4.1.0]heptane-1-carboxylate](/img/structure/B13203692.png)



![Methyl 1-oxa-4-azaspiro[4.5]decane-3-carboxylate](/img/structure/B13203719.png)



![1-[(2-Methylphenyl)sulfanyl]propan-2-one](/img/structure/B13203736.png)
